4-Hydroxy-5-methylquinoline-2-carboxylic acid 4-Hydroxy-5-methylquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 36303-31-8
VCID: VC15977467
InChI: InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

4-Hydroxy-5-methylquinoline-2-carboxylic acid

CAS No.: 36303-31-8

Cat. No.: VC15977467

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5-methylquinoline-2-carboxylic acid - 36303-31-8

Specification

CAS No. 36303-31-8
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Standard InChI Key BBUTUPXHFJJRPY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-hydroxy-5-methylquinoline-2-carboxylic acid is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Its IUPAC name, 5-methyl-4-oxo-1H-quinoline-2-carboxylic acid, reflects the keto-enol tautomerism possible at the 4-hydroxy position. Key structural features include:

  • A planar quinoline core enabling π-π stacking interactions.

  • A hydrogen-bond-donating hydroxyl group at position 4.

  • A methyl group at position 5 that enhances lipophilicity.

  • A carboxylic acid group at position 2, which facilitates salt formation or coordination with metal ions .

Table 1: Computed and Experimental Physicochemical Properties

PropertyValue/DescriptionSource
XLogP1.7
Topological Polar Surface Area66.4 Ų
Hydrogen Bond Donors2 (OH and COOH)
Hydrogen Bond Acceptors4
Melting PointNot reported
SolubilityLow in water; soluble in polar aprotic solvents

The canonical SMILES string CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O and InChIKey BBUTUPXHFJJRPY-UHFFFAOYSA-N provide unambiguous representations of its structure . Quantum chemical calculations predict moderate lipophilicity (XLogP = 1.7), suggesting potential membrane permeability .

Synthesis Methodologies

Classical Alkylation and Cyclization Routes

While no explicit synthesis protocol for 4-hydroxy-5-methylquinoline-2-carboxylic acid is documented, analogous quinoline derivatives are typically synthesized via:

  • Gould-Jacobs Reaction: Cyclization of aniline derivatives with β-keto esters under acidic conditions .

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones .

For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate—a structural analog—was synthesized via S-methylation of a thioxo precursor using CH₃I in DMF at 50°C . Similar conditions could theoretically apply to introduce the methyl group at position 5 in the target compound.

Bismuth-Catalyzed Green Synthesis

Recent advances highlight BiCl₃ as a non-toxic catalyst for constructing 4-hydroxyquinolin-2-one scaffolds under microwave irradiation . Optimized conditions (20% BiCl₃, 80°C, 8 minutes) achieved 48% yield for a nitro-substituted derivative, suggesting potential adaptability for synthesizing 4-hydroxy-5-methylquinoline-2-carboxylic acid .

Table 2: Optimization of Catalyst and Reaction Time in Microwave-Assisted Synthesis

EntryCatalystTime (min)Yield (%)
1BiCl₃ (20%)848
2Zn(OAc)₂835
3SiO₂1529

Derivatives and Structure-Activity Relationships

Brominated Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Notable Activity
4-Hydroxy-5-methylquinoline-2-carboxylic acid5-CH₃, 4-OH203.19Potential antiviral
7-Bromo derivative 7-Br, 5-CH₃, 4-OH282.09Underexplored
5-Trifluoromethyl derivative 5-CF₃, 4-OH247.15High stability

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